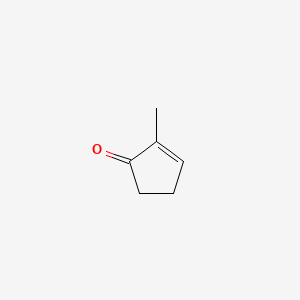

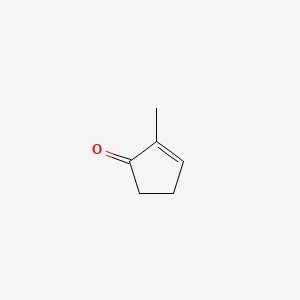

2-Methyl-2-cyclopenten-1-one

Description

2-cyclopenten-1-one, 2-methyl- is a natural product found in Panax ginseng with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBWUNDRDHVNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870846 | |

| Record name | 2-Methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19645 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1120-73-6, 89911-17-1 | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentenone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089911171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5S7BLT3Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Methyl-2-cyclopenten-1-one: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. This information is intended to support research, development, and application of this compound in various scientific fields, including organic synthesis and drug discovery.

Chemical Identity and Properties

This compound is a cyclic ketone and an α,β-unsaturated carbonyl compound.[1] Its chemical formula is C6H8O.[2] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H8O | [1][2][3] |

| Molecular Weight | 96.1271 g/mol | [2][3] |

| CAS Registry Number | 1120-73-6 | [1][2][3] |

| IUPAC Name | 2-methylcyclopent-2-en-1-one | [1] |

| Boiling Point | 158-161 °C | [4] |

| Density | 0.979 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.479 | [4] |

| Flash Point | 120 °F (48.89 °C) | [4][5] |

| Appearance | Colorless liquid | [1] |

| InChI | InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h3H,2,4H2,1H3 | [1][2][3] |

| InChIKey | ZSBWUNDRDHVNJL-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CC1=CCCC1=O |

Chemical Structure and Spectroscopic Data

The structure of this compound consists of a five-membered ring with a ketone at position 1 and a double bond between carbons 2 and 3, with a methyl group attached to carbon 2. This enone moiety is the primary site of its chemical reactivity.

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR data are available for this compound, providing detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.[1][6]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the alkene.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which can be used for molecular weight determination and structural elucidation.[1][2][3]

-

Raman Spectroscopy: Raman spectral data is also available for this compound.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and application of this compound in a laboratory setting.

Synthesis of α,β-Unsaturated Cyclopentenones via Dehydrohalogenation

A common method for synthesizing α,β-unsaturated ketones like this compound involves a halogenation-elimination strategy.[7] The general workflow for a related compound, 3-Methyl-2-cyclopenten-1-one, is presented below, which follows the same chemical principles.

Step 1: α-Halogenation of the Saturated Ketone

-

Dissolve the corresponding saturated ketone (e.g., 3-methylcyclopentanone) in a suitable solvent such as glacial acetic acid.[7]

-

Cool the solution in an ice bath to maintain a low temperature.[7]

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled ketone solution with continuous stirring. The temperature should be kept below 10 °C.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until the bromine color disappears.[7]

-

Pour the reaction mixture into a separatory funnel with cold deionized water and an extraction solvent like diethyl ether.[7]

-

Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[7]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude α-halo ketone.[7]

Step 2: Dehydrohalogenation

-

Dissolve the crude α-halo ketone in a suitable solvent.[7]

-

Add a base, such as pyridine (B92270) (1.5-2 equivalents), to the solution.[7]

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

Once the reaction is complete, cool the mixture to room temperature.[7]

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove the base), deionized water, saturated sodium bicarbonate solution, and brine.[7]

-

The crude product can then be purified by column chromatography.[8]

References

- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 3. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 4. 2-methylcyclopentenone CAS#: 1120-73-6 [amp.chemicalbook.com]

- 5. This compound, 1120-73-6 [thegoodscentscompany.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-Methyl-2-cyclopenten-1-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-cyclopenten-1-one (CAS No: 1120-73-6), a key intermediate in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format to facilitate analysis and comparison. Furthermore, it outlines the experimental protocols for the acquisition of this spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.55 | m | 2H | H-4 |

| ~2.35 | m | 2H | H-5 |

| ~1.75 | s | 3H | -CH₃ |

| ~7.30 | m | 1H | H-3 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent is typically CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~209.0 | C=O (C-1) |

| ~163.0 | =C-CH₃ (C-2) |

| ~138.0 | =CH (C-3) |

| ~34.0 | -CH₂- (C-4) |

| ~26.0 | -CH₂- (C-5) |

| ~10.0 | -CH₃ |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. The solvent is typically CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (alkane) |

| ~1700 | Strong | C=O stretch (conjugated ketone) |

| ~1640 | Medium | C=C stretch (alkene) |

Note: The spectrum is typically acquired as a neat liquid sample.

Mass Spectrometry (MS)

Table 4: Major Mass Spectral Peaks for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 96 | ~80 | [M]⁺ (Molecular Ion) |

| 68 | ~100 | [M - CO]⁺ |

| 67 | ~95 | [M - CHO]⁺ |

| 40 | ~60 |

Note: The data is typically acquired using Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm. Typically, 16 to 32 scans are accumulated with a relaxation delay of 1-2 seconds between scans to ensure full relaxation of the protons.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 75 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width of about 220 ppm is used. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy.[3][4][5][6]

-

Sample Preparation : For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

-

Data Processing : The final IR spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

Mass Spectrometry (MS).[7][8]

-

Sample Introduction : The sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure purity. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. The GC column separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization : Electron Ionization (EI) is the most common method for this type of molecule.[1] The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[1][2]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships and workflows described in this guide.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with corresponding spectroscopic signals.

References

Synthesis of 2-Methyl-2-cyclopenten-1-one from 2-methylcyclopentane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-2-cyclopenten-1-one, a valuable intermediate in organic synthesis, from 2-methylcyclopentane-1,3-dione. This conversion involves a selective reduction of one carbonyl group followed by dehydration to yield the desired α,β-unsaturated ketone.

Core Synthesis Pathway

The transformation of 2-methylcyclopentane-1,3-dione to this compound is a two-step process that can often be performed in a single pot. The key steps are the selective reduction of one of the ketone functionalities to a hydroxyl group, followed by the elimination of water to form the carbon-carbon double bond. A well-established method for this conversion was reported by Funk and Vollhardt in Synthesis (1980). While the specific details of that protocol are not publicly available, a representative procedure based on established chemical principles is provided below.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented below for easy reference.

| Property | 2-methylcyclopentane-1,3-dione | This compound |

| Molecular Formula | C₆H₈O₂ | C₆H₈O |

| Molecular Weight | 112.13 g/mol | 96.13 g/mol |

| Appearance | Off-white to tan crystalline solid | Colorless liquid |

| Melting Point | 212-215 °C | Not applicable |

| Boiling Point | Not applicable | 74 °C at 15 mmHg |

| CAS Number | 765-69-5 | 1120-73-6 |

Experimental Protocol: A Representative Synthesis

This protocol describes a plausible and effective method for the synthesis of this compound from 2-methylcyclopentane-1,3-dione.

Materials:

-

2-methylcyclopentane-1,3-dione

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reduction: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclopentane-1,3-dione (1.0 eq) in methanol at room temperature. Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.25-0.30 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The amount of sodium borohydride is critical for selective mono-reduction.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Dehydration and Work-up: Once the starting material is consumed, slowly add concentrated hydrochloric acid dropwise to the reaction mixture at 0 °C until the pH is acidic (pH ~1-2). This step facilitates the dehydration of the intermediate hydroxyketone.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.

Expected Yield:

Based on similar transformations, the expected yield for this two-step, one-pot procedure is typically in the range of 70-85%.

Reaction Workflow

The logical flow of the synthesis is depicted in the following diagram.

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.

Signaling Pathway of the Reaction Mechanism

The reaction proceeds through a two-stage mechanism: selective nucleophilic addition of a hydride to one carbonyl, followed by an acid-catalyzed elimination of water.

Caption: The proposed two-step mechanism for the conversion of the dione (B5365651) to the enone.

Spectroscopic Data of this compound

The structural confirmation of the final product is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR | δ (ppm): ~1.7 (s, 3H, CH₃), ~2.4 (m, 2H, CH₂), ~2.6 (m, 2H, CH₂) |

| ¹³C NMR | δ (ppm): ~16 (CH₃), ~30 (CH₂), ~35 (CH₂), ~140 (C=), ~165 (C=), ~210 (C=O) |

| IR (Infrared) | ν (cm⁻¹): ~1700 (C=O, conjugated ketone), ~1630 (C=C) |

| MS (Mass Spectrometry) | m/z: 96 (M⁺), characteristic fragmentation pattern |

The Ubiquitous Yet Understated Presence of 2-Methyl-2-cyclopenten-1-one in Nature's Palette and Culinary Creations

For Immediate Release

A comprehensive technical guide released today sheds light on the natural occurrence of 2-Methyl-2-cyclopenten-1-one, a volatile organic compound contributing to the aroma profile of various plants and a significant flavor component in a myriad of cooked foods. This document, tailored for researchers, scientists, and professionals in drug development, offers an in-depth look at the compound's presence in the natural world and its formation through chemical reactions during cooking, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This compound, a cyclic ketone, has been identified as a naturally occurring volatile compound in a number of plant species. Notably, it is found in the leaves of Perilla frutescens, a plant widely used in East Asian cuisine and traditional medicine.[1] It has also been reported as a constituent of Picea abies (Norway spruce) and Panax ginseng (Korean ginseng), plants known for their distinct aromatic profiles and medicinal properties.[2] While its presence in these botanicals is established, quantitative data on its concentration remains a subject of ongoing research.

In the realm of food science, this compound is a well-documented product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked at high temperatures.[3][4][5] This reaction is responsible for the desirable browning and rich flavors of many cooked foods. The compound has been identified as a key contributor to the characteristic aroma of roasted coffee beans, with its relative abundance varying depending on the roasting time. It is also found in the aroma of freshly baked bread and contributes to the savory notes of cooked meats, including lamb and beef.[6]

Quantitative Occurrence of this compound

The concentration of this compound can vary significantly depending on the source material and processing conditions. The following table summarizes the available quantitative data for this compound in various plants and food products.

| Plant/Food Product | Matrix | Concentration/Abundance | Analytical Method | Reference |

| Plants | ||||

| Perilla frutescens | Leaves | Present (quantification not specified) | Not specified | [1] |

| Picea abies | Not specified | Present (quantification not specified) | Not specified | [2] |

| Panax ginseng | Not specified | Present (quantification not specified) | Not specified | [2] |

| Foods | ||||

| Roasted Coffee Beans | Beans | Relative abundance varies with roasting time | SPME/GC-MS | |

| Cooked Meat | Not specified | Present (quantification not specified) | Not specified | [6] |

| Bread | Aroma | Present (quantification not specified) | Not specified | [6] |

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound typically involves extraction from the sample matrix followed by separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for this purpose.

Detailed Protocol: HS-SPME-GC-MS for the Quantification of this compound in Roasted Coffee Beans

This protocol provides a general framework for the quantitative analysis of this compound in a solid food matrix like roasted coffee.

1. Sample Preparation:

-

Obtain a representative sample of roasted coffee beans.

-

Grind the beans to a uniform, fine powder to increase the surface area for volatile extraction.

-

Accurately weigh a specific amount of the ground coffee (e.g., 1-2 grams) into a headspace vial.

2. Internal Standard Addition:

-

To ensure accurate quantification, add a known amount of an appropriate internal standard to the vial. The choice of internal standard should be a compound with similar chemical properties to this compound but not naturally present in the sample.

3. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of volatile and semi-volatile compounds.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system to desorb the analytes onto the analytical column.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.

-

Oven Temperature Program: A temperature gradient is employed to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrometer can be operated in full scan mode to identify all volatile compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific compounds like this compound.

-

5. Quantification:

-

Create a calibration curve using standard solutions of this compound at various known concentrations, each containing the same amount of the internal standard.

-

Analyze the standards using the same HS-SPME-GC-MS method.

-

Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard solutions.

-

Determine the concentration of this compound in the coffee sample by comparing its peak area ratio to the calibration curve.

Visualizing the Formation Pathway

The formation of this compound in food is intricately linked to the Maillard reaction. The following diagram illustrates a simplified pathway leading to the formation of cyclic ketones.

This in-depth guide serves as a valuable resource for understanding the origins and analysis of this compound, a compound that, while often unnoticed, plays a significant role in the sensory experience of both natural and culinary products. Further research is encouraged to expand the quantitative database of this compound in a wider array of plants and foodstuffs.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. This compound, 1120-73-6 [thegoodscentscompany.com]

2-Methyl-2-cyclopenten-1-one mechanism of action in organic reactions

An In-depth Technical Guide on the Mechanism of Action of 2-Methyl-2-cyclopenten-1-one (B72799) in Organic Reactions

Introduction

This compound is a cyclic α,β-unsaturated ketone with the chemical formula C₆H₈O.[1] As a bifunctional molecule, its chemical behavior is dominated by the interplay between the ketone and the carbon-carbon double bond. This conjugated enone system renders the molecule a versatile and valuable building block in organic synthesis, particularly for the construction of five- and six-membered rings found in numerous natural products and pharmaceutical agents.[2][3] This guide provides a detailed examination of the core mechanisms through which this compound participates in several key organic reactions, offering insights for researchers, scientists, and professionals in drug development.

Core Principles of Reactivity

The reactivity of this compound is governed by the electronic properties of its conjugated system. The electron-withdrawing nature of the carbonyl group polarizes the C=C double bond, creating a partial positive charge (δ+) on the β-carbon (C3). This makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate addition pathway. The carbonyl carbon itself remains an electrophilic site for direct (1,2-) addition. The methyl group at the α-position (C2) introduces steric hindrance and influences the regioselectivity of certain reactions.

Michael Addition (1,4-Conjugate Addition)

The Michael addition is a cornerstone reaction for this compound, where it functions as a "Michael acceptor."[4] This reaction involves the addition of a soft nucleophile (the "Michael donor") to the electrophilic β-carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.[5][6]

Mechanism of Action

The base-catalyzed Michael addition proceeds via a three-step mechanism:[7]

-

Enolate Formation : A base abstracts an acidic proton from the Michael donor (e.g., a β-dicarbonyl compound) to generate a resonance-stabilized enolate.

-

Nucleophilic Attack : The resulting enolate attacks the electrophilic β-carbon of this compound. This conjugate attack forms a new enolate intermediate.

-

Protonation : The intermediate enolate is protonated, typically by the conjugate acid of the base or a proton source added during the workup, to yield the final 1,5-dicarbonyl adduct.[8]

Caption: Base-catalyzed Michael addition pathway.

Quantitative Data

The efficiency of the Michael addition is influenced by the nature of the nucleophile, the base, and the reaction conditions.

| Michael Donor | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Diethyl Malonate | NaOEt | Ethanol | Reflux | High | [7] |

| Nitromethane | DBU | THF | RT | Good | [7] |

| Thiophenol | Et₃N | CH₂Cl₂ | 0 to RT | >90 | [7] |

| Gilman Reagent (R₂CuLi) | - | Ether/THF | -78 to RT | Variable | [7] |

Experimental Protocol: Generalized Michael Addition

-

Setup : To a solution of the Michael donor (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, ethanol) under an inert atmosphere (N₂ or Ar), add the base (e.g., NaH, NaOEt, DBU; 1.0-1.2 eq.) at 0 °C.

-

Enolate Formation : Allow the mixture to stir at 0 °C or room temperature for 30-60 minutes to ensure complete formation of the nucleophile.

-

Addition : Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Reaction : Monitor the reaction progress using thin-layer chromatography (TLC). Stir until the starting material is consumed.

-

Workup : Quench the reaction by adding a proton source, such as saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that constructs a six-membered ring onto an existing ketone. It is a tandem sequence of a Michael addition followed by an intramolecular aldol (B89426) condensation.[9][10] In this sequence, this compound serves as the α,β-unsaturated ketone (the Michael acceptor).[11]

Mechanism of Action

-

Michael Addition : A ketone enolate adds to this compound, as described above, to form a 1,5-dicarbonyl intermediate.[12]

-

Intramolecular Aldol Condensation : Under the basic or acidic reaction conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol reaction. An enolate is formed at one of the carbonyls, which then attacks the other carbonyl group, forming a six-membered ring.

-

Dehydration : The resulting β-hydroxy ketone (the aldol addition product) readily dehydrates to form a new, thermodynamically stable α,β-unsaturated ketone.

Caption: Tandem mechanism of the Robinson Annulation.

Quantitative Data

The success of the Robinson annulation depends on the compatibility of the Michael and aldol steps. The use of specific catalysts can improve yields and selectivity.

| Ketone Reactant | Base/Catalyst | Solvent | Yield (%) | Reference |

| Cyclohexanone | NaOEt | Ethanol | ~60-70 | [10] |

| 2-Methylcyclohexanone | KOH | Methanol | ~50-60 | [11] |

| Ethyl Acetoacetate | NaOEt | Ethanol | Variable | [12] |

Experimental Protocol: Generalized Robinson Annulation

-

Setup : In a round-bottom flask, dissolve the ketone (e.g., cyclohexanone, 1.0 eq.) in a suitable solvent such as ethanol.

-

Base Addition : Add a catalytic or stoichiometric amount of base (e.g., sodium ethoxide, potassium hydroxide) and stir for 15-30 minutes to generate the enolate.

-

Michael Acceptor Addition : Add this compound (1.0 eq.) to the mixture, possibly cooling to control the initial exothermic reaction.

-

Reaction & Cyclization : Heat the reaction mixture to reflux to drive both the Michael addition and the subsequent intramolecular aldol condensation and dehydration. Monitor the reaction by TLC.

-

Workup : After cooling, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl). Remove the solvent under reduced pressure.

-

Extraction & Purification : Add water and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final annulated product via column chromatography or distillation.

Photochemical [2+2] Cycloaddition

Like many cyclic enones, this compound can undergo photochemical [2+2] cycloaddition reactions upon UV irradiation.[13] This reaction is a powerful method for constructing cyclobutane (B1203170) rings and is particularly effective for dimerization.

Mechanism of Action

The reaction proceeds through the photo-excitation of the enone to its triplet state. This excited molecule then reacts with a ground-state alkene (in the case of dimerization, another molecule of the enone) in a stepwise or concerted fashion to form a cyclobutane ring. For this compound, the dimerization has been shown to be highly diastereoselective, yielding head-to-tail anti dimers.[13]

Caption: Photochemical [2+2] dimerization of the enone.

Experimental Protocol: Generalized Photocycloaddition

-

Solution Prep : Prepare a solution of this compound in a photochemically inert solvent (e.g., toluene, acetonitrile) in a quartz or Pyrex reaction vessel. The concentration should be optimized to favor intermolecular reaction.

-

Degassing : Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

-

Irradiation : Irradiate the solution using a suitable UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a constant temperature, often with external cooling.

-

Monitoring : Monitor the disappearance of the starting material by GC or TLC.

-

Workup & Purification : Once the reaction is complete, remove the solvent in vacuo. Purify the resulting dimer(s) from any byproducts using column chromatography or recrystallization.

General Experimental & Analytical Workflow

The successful application of this compound in synthesis requires a systematic workflow, from reaction execution to final product verification.

Caption: A generalized workflow for synthesis and analysis.

Conclusion

This compound is a highly effective and versatile substrate in a range of fundamental organic reactions. Its predictable reactivity as a Michael acceptor makes it a reliable component in Michael additions and Robinson annulations for the synthesis of complex cyclic systems. Furthermore, its participation in photochemical cycloadditions provides a direct route to cyclobutane-containing structures. A thorough understanding of these reaction mechanisms is critical for leveraging this building block to its full potential in the strategic design and development of novel chemical entities.

References

- 1. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 2. isca.me [isca.me]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. byjus.com [byjus.com]

- 10. Robinson annulation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Robinson Annulation [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Physical properties of 2-Methyl-2-cyclopenten-1-one (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Methyl-2-cyclopenten-1-one (CAS No. 1120-73-6), a cyclic ketone of interest in various chemical syntheses. The document outlines its boiling point and density, details the experimental methodologies for their determination, and presents a logical workflow for the physical characterization of such a compound.

Physical Properties

This compound is a clear yellow, flammable liquid.[1][2] Its primary physical characteristics, boiling point and density, are crucial for its handling, purification, and application in experimental settings.

Data Summary

The experimentally determined and literature-reported values for the boiling point and density of this compound are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 157.0 °C | at 760.00 mm Hg[3] |

| 157.5 °C | at 760 mmHg[4] | |

| 158-161 °C | (literature value)[1][5][6] | |

| Density | 0.979 g/mL | at 25 °C (literature value)[1][5][6] |

| 0.97900 g/mL | at 25.00 °C[3] | |

| 0.996 g/mL | (temperature not specified)[4] |

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Micro-Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] For small sample volumes, the micro-boiling point or capillary method is frequently employed.[7]

Apparatus:

-

Thiele tube or similar heating block (e.g., aluminum block)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

A small amount (a few milliliters) of the liquid sample is placed into the fusion tube.[2][4]

-

A capillary tube, which has been sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[2][4]

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[4]

-

This assembly is placed in a Thiele tube or a heating block.[4][8]

-

The apparatus is heated gently and slowly to ensure uniform temperature distribution.[4]

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip is noted.[4][9] This indicates the liquid has reached its boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is officially recorded as the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7][8]

Determination of Density (Pycnometer or Gravimetric Method)

Density is the mass of a substance per unit of volume (ρ = m/V).[10][11] It can be accurately determined by weighing a precisely known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder

-

Analytical balance

-

Thermometer/thermostatically controlled environment

Procedure:

-

An empty, clean, and dry measuring vessel (e.g., a 10 mL graduated cylinder or a pycnometer) is placed on an analytical balance, and its mass is recorded.[12][13] The balance should be zeroed (tared) with the empty vessel.

-

A specific volume of the liquid (e.g., 10 mL) is carefully transferred into the measuring vessel. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[3][11]

-

The mass of the vessel containing the liquid is then measured and recorded.[12]

-

The density is calculated by dividing the mass of the liquid (mass of filled vessel minus mass of empty vessel) by the measured volume.[13]

-

For higher accuracy, a pycnometer is used. This is a glass flask with a precisely known volume. The procedure involves weighing the empty pycnometer, the pycnometer filled with the sample liquid, and often the pycnometer filled with a reference liquid like water.[14][15]

-

It is crucial to perform the measurement at a controlled and recorded temperature, as density is temperature-dependent.

Visualization of Experimental Workflow

The logical flow for determining the physical properties of a chemical compound is outlined in the diagram below. This process ensures that the sample is pure and that the measurements are accurate and reproducible.

Caption: Workflow for Physical Property Determination.

References

- 1. vernier.com [vernier.com]

- 2. byjus.com [byjus.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Procedure [jove.com]

- 10. homesciencetools.com [homesciencetools.com]

- 11. embibe.com [embibe.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. calnesis.com [calnesis.com]

- 15. mt.com [mt.com]

A Technical Guide to 2-Methyl-2-cyclopenten-1-one: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-cyclopenten-1-one is a cyclic ketone and an α,β-unsaturated carbonyl compound that serves as a versatile building block in organic synthesis.[1] Its chemical structure, featuring both a ketone functional group and an alkene, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including natural products and potential pharmaceutical agents. The cyclopentenone core is a structural motif found in numerous bioactive compounds, highlighting its significance in medicinal chemistry and drug design.[2] This guide provides an in-depth overview of the chemical properties, synthesis, and key reactions of this compound.

Core Chemical Data

A summary of the key chemical identifiers and properties for this compound is presented in the table below for quick reference.

| Identifier | Value |

| CAS Number | 1120-73-6[1][3] |

| Molecular Formula | C₆H₈O[1][3] |

| Molecular Weight | 96.13 g/mol [4][5] |

| IUPAC Name | 2-methylcyclopent-2-en-1-one[1] |

| Synonyms | 2-Methyl-2-cyclopentenone |

| Appearance | Colorless liquid |

| Boiling Point | 158-161 °C[4] |

| Density | 0.979 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.479[4] |

Synthesis of this compound

The synthesis of 2-cyclopentenones can be achieved through various methods, including the Nazarov cyclization, Saegusa–Ito oxidation, and ring-closing metathesis.[6] A common strategy for the synthesis of substituted cyclopentenones involves the α-halogenation of a saturated cyclopentanone (B42830) followed by dehydrohalogenation to introduce the α,β-unsaturation.

Key Reactions and Experimental Protocols

This compound, as an enone, readily participates in several important organic reactions, including Diels-Alder cycloadditions and Michael additions. These reactions are fundamental in the construction of more complex molecular architectures.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings.[7] this compound can act as a dienophile, reacting with a conjugated diene. The reactivity in these reactions can be enhanced through the use of Lewis acids and the application of high pressure.[8]

Experimental Protocol: High-Pressure Diels-Alder Reaction [8]

-

Preparation: In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane.

-

Catalyst Addition: Add a Lewis acid catalyst (e.g., 0.5 equivalents of a 1 M solution of EtAlCl₂ in hexane) to the solution. Stir the mixture at room temperature for 30-40 minutes.

-

Diene Addition: Add a solution of the diene (e.g., isoprene, 2-6 equivalents) in the same solvent to the reaction mixture.

-

Reaction Conditions: Transfer the complete reaction mixture to a high-pressure Teflon ampule. The ampule is then subjected to high pressure (e.g., 10-15 kbar) and may be heated depending on the specific reactants. The reaction is monitored for completion using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The organic layers are combined, dried, and the solvent is removed. The final product is purified using column chromatography.

Michael Addition

In a Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system. Due to the steric hindrance from the β-methyl group, this compound is less reactive in Michael additions compared to the unsubstituted 2-cyclopenten-1-one.[8]

Experimental Protocol: Asymmetric Michael Addition [8]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, suspend a chiral catalyst (e.g., 0.1 equivalents of Shibasaki's Ga-Na-BINOL complex) and a base (e.g., 1.1 equivalents of sodium tert-butoxide) in an anhydrous solvent like THF.

-

Reaction Setup: Add the Michael donor (e.g., 1.0 equivalent of dimethyl malonate) to the catalyst suspension, followed by the addition of this compound (1.0 equivalent).

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 24°C) for an extended period (e.g., 46 hours). Monitor the progress of the reaction by TLC or GC-MS.

-

Purification: Once the reaction is complete, the crude product is purified by column chromatography to isolate the Michael adduct.

Applications in Drug Development

The cyclopentenone ring is a key structural feature in a number of natural products with significant biological activity, including prostaglandins (B1171923) and jasmone.[6] The incorporation of the cyclopentenone moiety into molecules has been shown to enhance their anticancer potential.[2] As a versatile synthetic intermediate, this compound provides a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Its ability to undergo stereoselective reactions makes it particularly useful in the synthesis of chiral molecules, a critical aspect of modern drug design.

Logical Workflow Diagram

The following diagram illustrates a generalized workflow for the use of this compound in a Diels-Alder reaction to create a more complex, polycyclic structure, a common strategy in the synthesis of natural products and drug candidates.

References

- 1. This compound | C6H8O | CID 14266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Cyclopenten-1-one, 2-methyl- [webbook.nist.gov]

- 4. 2-メチル-2-シクロペンテン-1-オン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 7. community.wvu.edu [community.wvu.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Enone Functional Group in 2-Methyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-cyclopenten-1-one (B72799) is a versatile five-membered ring α,β-unsaturated ketone that serves as a valuable building block in organic synthesis. Its reactivity is dominated by the enone functional group, which possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. This duality allows for a rich and varied chemistry, making it a key intermediate in the synthesis of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on key transformations including Michael additions, Diels-Alder reactions, and reductions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to aid researchers in the effective utilization of this important synthetic intermediate.

Introduction: Structural Features and Electronic Profile

This compound is a cyclic enone with the chemical formula C₆H₈O. The molecule's reactivity is dictated by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate fashion (1,4-addition). The carbonyl carbon itself is also an electrophilic center and can undergo direct nucleophilic attack (1,2-addition). The presence of a methyl group at the α-position of the double bond introduces steric hindrance that can influence the regioselectivity and stereoselectivity of certain reactions.

Key Reactions of the Enone Functional Group

The enone moiety of this compound is the focal point of its chemical reactivity, participating in a wide array of transformations. This section details the most significant of these reactions, providing both mechanistic insights and practical considerations for their application in synthesis.

Michael (Conjugate) Addition

The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the β-carbon is the site of nucleophilic attack. A wide variety of "soft" nucleophiles are effective Michael donors.

General Workflow for Michael Addition:

The addition of thiols to this compound proceeds readily, often under basic catalysis, to yield 3-(organothio)-2-methylcyclopentan-1-ones. These reactions are typically fast and high-yielding.

Quantitative Data for Thia-Michael Addition:

| Nucleophile | Catalyst | Solvent | Time | Yield (%) | Reference |

| Thiophenol | Et₃N | CH₂Cl₂ | 45 min | 90 | [1] |

| 4-Chlorothiophenol | - | Solvent-free | 15 min | 98 | [1] |

| 4-Methylthiophenol | - | Solvent-free | 30 min | 85 | [1] |

Experimental Protocol: General Procedure for Thia-Michael Addition

-

To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane) at room temperature, add the thiol (1.1 equivalents).

-

Add a catalytic amount of a base such as triethylamine (B128534) (1.2 equivalents) dropwise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). These reactions are often rapid.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.[1]

The conjugate addition of amines to this compound provides access to β-amino ketones, which are valuable synthetic intermediates. The reaction can be performed with primary and secondary amines.

Experimental Protocol: General Procedure for Aza-Michael Addition

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Add the amine (1.1 equivalents) to the solution.

-

Stir the reaction at room temperature, monitoring its progress by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Organocuprates, such as Gilman reagents (R₂CuLi), are "soft" nucleophiles that excel in 1,4-conjugate addition to enones, while minimizing the competing 1,2-addition to the carbonyl group.[2][3][4] The reaction of this compound with organocuprates provides an efficient route to 2,3-disubstituted cyclopentanones.

Reaction Pathway for Organocuprate Addition:

Experimental Protocol: Conjugate Addition of Lithium Dimethylcuprate

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend copper(I) iodide (1.1 equivalents) in anhydrous diethyl ether at 0 °C.

-

Slowly add a solution of methyllithium (B1224462) in diethyl ether (2.2 equivalents) to the suspension with stirring. The mixture will turn into a clear, colorless solution of lithium dimethylcuprate.

-

Cool the solution to -78 °C and add a solution of this compound (1.0 equivalent) in diethyl ether dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2,3-dimethylcyclopentan-1-one.

Diels-Alder Reaction

The enone double bond of this compound can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form bicyclic systems. The reactivity of the enone in this context is generally moderate but can be enhanced by the use of Lewis acid catalysts.

Quantitative Data for Diels-Alder Reaction:

| Diene | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

| 1-Ethenyl-3,4-dihydronaphthalene | AlCl₃, Toluene, 70 °C | Mixture of regioisomers | 67 | [5] |

| Isoprene (B109036) | [MOIM]AlCl₄, Microwave, 60 °C | 5-Methyl-2,3,3a,4,7,7a-hexahydro-1H-inden-1-one | High |

Experimental Protocol: Diels-Alder Reaction with Isoprene

-

To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., a 1 M solution of EtAlCl₂ in hexane, 0.5 equivalents) under an inert atmosphere (N₂ or Ar).

-

Stir the mixture at room temperature for 30-40 minutes.

-

Add a solution of isoprene (2-6 equivalents) in the same solvent to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Reduction of the Enone System

The enone functionality of this compound offers two sites for reduction: the carbon-carbon double bond and the carbonyl group. The choice of reducing agent and reaction conditions determines the outcome.

The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate reduction.[6][7][8][9][10] This is achieved using sodium borohydride (B1222165) in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol or ethanol.[6][7][8][9][10] The cerium salt is believed to activate the carbonyl group towards nucleophilic attack by a "harder" borohydride species formed in situ.[9]

Reaction Pathway for Luche Reduction:

Quantitative Data for Luche Reduction of Enones:

| Substrate | Product | Yield (%) | Reference |

| 2-Cyclopenten-1-one | 2-Cyclopenten-1-ol | 97 | [9] |

| 2-Cyclohexen-1-one | 2-Cyclohexen-1-ol | 99 | [6] |

Experimental Protocol: Luche Reduction

-

Dissolve this compound (1.0 equivalent) and cerium(III) chloride heptahydrate (1.0 equivalent) in methanol at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few minutes.

-

Quench the reaction by adding a few drops of acetic acid.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-2-cyclopenten-1-ol.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The dual electrophilic nature of its enone functional group allows for a diverse range of chemical transformations, including conjugate additions, cycloadditions, and selective reductions. Understanding the factors that govern the reactivity and selectivity of these reactions is crucial for their successful application in the synthesis of complex target molecules. This guide has provided an in-depth overview of the core reactivity of this compound, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Luche reduction - Wikipedia [en.wikipedia.org]

- 7. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 8. youtube.com [youtube.com]

- 9. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Methyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data for 2-Methyl-2-cyclopenten-1-one. The information compiled within is essential for professionals in research and development, particularly in the fields of chemistry and drug development, where a thorough understanding of a compound's energetic properties is crucial for process design, safety analysis, and reaction engineering.

Summary of Thermochemical Data

The following table summarizes the available quantitative thermochemical data for this compound. These values have been compiled from various chemical databases and literature sources.

| Thermochemical Property | Symbol | Value | Unit | Source(s) |

| Standard Molar Enthalpy of Formation (Gas) | ΔfH°(g) | -177.74 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation (Liquid) | ΔfH°(l) | Not explicitly found | kJ/mol | |

| Standard Molar Enthalpy of Vaporization | ΔvapH° | 34.72 | kJ/mol | [1] |

| Standard Molar Enthalpy of Fusion | ΔfusH° | 4.50 | kJ/mol | [1] |

| Ideal Gas Heat Capacity | Cp(g) | See temperature-dependent data | J/(mol·K) | [1][2] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -58.36 | kJ/mol | [1] |

| Boiling Point (at 101.325 kPa) | Tb | 430.20 - 432.70 | K | [1] |

| Density (at 298.15 K) | ρ | 0.979 | g/mL | [3] |

| Refractive Index (at 293.15 K) | nD | 1.479 | [3] |

Note: Some of the data, particularly from aggregated sources like Cheméo, may be estimated using computational methods such as the Joback method, and not from direct experimental measurement.[1]

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, this section outlines the general and established methodologies for determining the key thermochemical properties of organic compounds of this nature.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly through its enthalpy of combustion (ΔcH°). The primary technique for this measurement is bomb calorimetry .[4][5][6]

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Methodology:

-

Calibration: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Sample Preparation: A known mass of this compound is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb".

-

Combustion: The bomb is filled with excess pure oxygen to ensure complete combustion and then submerged in a known quantity of water in an insulated container. The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is precisely measured before and after combustion. The temperature rise (ΔT) is used to calculate the heat released.

-

Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature change and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°). Finally, the standard enthalpy of formation is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures and applying the Clausius-Clapeyron equation.[2][3][7][8]

Experimental Workflow: Vapor Pressure Measurement

Caption: Workflow for determining enthalpy of vaporization.

Methodology:

-

Apparatus: A sample of this compound is placed in a flask connected to a pressure sensor and a temperature probe. The flask is sealed to allow vapor to equilibrate with the liquid.

-

Temperature Control: The flask is immersed in a water bath, and the temperature is varied in a controlled manner.

-

Data Acquisition: At several different temperatures, the system is allowed to reach equilibrium, and the corresponding vapor pressure is recorded.

-

Data Analysis: According to the Clausius-Clapeyron equation (ln(P) = -ΔvapH°/R * (1/T) + C), a plot of the natural logarithm of vapor pressure (ln P) versus the reciprocal of the absolute temperature (1/T) should yield a straight line.

-

Calculation: The enthalpy of vaporization is calculated from the slope of this line, which is equal to -ΔvapH°/R, where R is the ideal gas constant.

Determination of Heat Capacity (Cp)

The heat capacity of a substance can be measured using techniques like Differential Scanning Calorimetry (DSC) .[9]

Methodology:

-

Sample and Reference: A small, known mass of this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.

-

Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard, often sapphire, under the same conditions.

Conclusion

This guide has presented a compilation of the available thermochemical data for this compound and outlined the standard experimental methodologies used to determine such properties. While specific experimental reports for this compound are sparse, the generalized protocols described herein provide a solid foundation for researchers and professionals to understand how these critical energetic parameters are obtained. Accurate thermochemical data is indispensable for the safe and efficient design, scale-up, and implementation of chemical processes in both academic and industrial settings.

References

- 1. researchgate.net [researchgate.net]

- 2. vscht.cz [vscht.cz]

- 3. books.rsc.org [books.rsc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. bellevuecollege.edu [bellevuecollege.edu]

- 9. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

The Multifaceted Biological Activities of Substituted 2-Cyclopentenone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-cyclopentenone ring system is a privileged scaffold in medicinal chemistry, underpinning the structure of a diverse array of biologically active molecules, including prostaglandins (B1171923) and various natural products. The inherent reactivity of the α,β-unsaturated carbonyl moiety, acting as a Michael acceptor, is central to the diverse pharmacological effects of these compounds. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antiviral activities of substituted 2-cyclopentenone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Anticancer Activity

Substituted 2-cyclopentenone derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. The electrophilic nature of the cyclopentenone core allows for covalent adduction with cellular nucleophiles, such as cysteine residues in key proteins, thereby modulating their function.

Quantitative Anticancer Activity Data

The cytotoxic effects of various substituted 2-cyclopentenone derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported in vitro anticancer activities.

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzylidene Cyclopentanones | 2-(E)-benzylidene-5-dimethylaminomethyl cyclopentanone (B42830) derivative (II3) | L1210 (Leukemia) | 2.93 - 18.06 | [1] |

| Pygmaeocin B (rearranged abietane) | Pygmaeocin B (5) | HT29 (Colon) | 6.69 ± 1.2 | [2] |

| Pygmaeocin B (5) | Hep G2 (Liver) | 8.98 | [2] | |

| Rearranged Abietane Precursor | Compound 13 | HT29 (Colon) | 2.7 ± 0.8 | [2] |

| Compound 13 | Hep G2 (Liver) | 5.58 | [2] | |

| Compound 13 | B16-F10 (Melanoma) | 2.67 | [2] | |

| Dual COX-2/5-LOX Inhibitors | Compound 3 | HCT 116 (Colon) | 22.99 | [3] |

| Compound 5 | HCT 116 (Colon) | 51.66 | [3] | |

| Compound 6 | HCT 116 (Colon) | 35.84 | [3] | |

| Compound 7 | HCT 116 (Colon) | 28.91 | [3] | |

| Compound 3 | BxPC-3 (Pancreatic) | 8.63 | [3] | |

| Compound 5 | BxPC-3 (Pancreatic) | 41.20 | [3] | |

| Compound 6 | BxPC-3 (Pancreatic) | 22.99 | [3] | |

| Compound 7 | BxPC-3 (Pancreatic) | 39.81 | [3] | |

| Compound 3 | HT-29 (Colon) | 24.78 | [3] | |

| Compound 5 | HT-29 (Colon) | 81.60 | [3] | |

| Compound 6 | HT-29 (Colon) | 31.62 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted 2-cyclopentenone derivative (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT Assay Workflow for Anticancer Activity.

Anti-inflammatory Activity

The anti-inflammatory properties of 2-cyclopentenone derivatives are well-documented, with cyclopentenone prostaglandins (cyPGs) being extensively studied. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the inhibition of Nuclear Factor-kappa B (NF-κB).

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory efficacy of these compounds is often assessed using the carrageenan-induced paw edema model in rodents, with results expressed as the median effective dose (ED50).

| Compound Class | Derivative/Compound | Animal Model | ED50 (mg/kg) | Reference |

| Benzylidene Cyclopentanones | 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone derivative | Xylene-induced mice ear swelling | 67.8 | [4] |

| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone derivative | Carrageenan-induced rats paw edema | 25.3 | [4] | |

| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanone derivative | Acetic acid-induced mice capillary permeability | 41.8 | [4] | |

| Cyclopentenone Isoprostanes | 15-A2-Isoprostane | LPS-stimulated RAW264.7 macrophages (Nitrite production) | IC50 ~0.360 µM | [5] |

| 15-J2-Isoprostane | LPS-stimulated RAW264.7 macrophages (Prostaglandin production) | IC50 ~0.210 µM | [5] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

Substituted 2-cyclopentenone derivative

-

Carrageenan (1% w/v in sterile saline)

-

Plethysmometer

-

Vehicle (e.g., saline, carboxymethyl cellulose (B213188) solution)

-